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molecular formula C13H8O B590844 9-Fluorenone-D8 CAS No. 137219-34-2

9-Fluorenone-D8

Cat. No. B590844
M. Wt: 188.255
InChI Key: YLQWCDOCJODRMT-PGRXLJNUSA-N
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Patent
US06974877B2

Procedure details

To 1.0 grams of 2-biphenylcarboxylic acid was added 3 mL of trifluoromethanesulfonic acid. The sample was maintained at room temperature for 2.5 hours The mixture was poured over ice-water and extracted with ethyl acetate. The organic phase was washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase was basic. The aqueous phase was separated. The organic phase was washed with water, dried over magnesium sulfate, and concentrated in vacuo to give 9H-fluoren-9-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7](O)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.FC(F)(F)S(O)(=O)=O>>[CH:14]1[C:15]2[C:7](=[O:8])[C:2]3[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:10]=2[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06974877B2

Procedure details

To 1.0 grams of 2-biphenylcarboxylic acid was added 3 mL of trifluoromethanesulfonic acid. The sample was maintained at room temperature for 2.5 hours The mixture was poured over ice-water and extracted with ethyl acetate. The organic phase was washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase was basic. The aqueous phase was separated. The organic phase was washed with water, dried over magnesium sulfate, and concentrated in vacuo to give 9H-fluoren-9-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7](O)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.FC(F)(F)S(O)(=O)=O>>[CH:14]1[C:15]2[C:7](=[O:8])[C:2]3[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:10]=2[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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